Chlorphenesin carbamate
Overview
Description
Chlorphenesin carbamate: is a centrally acting muscle relaxant used to treat muscle pain and spasms. It is known for its sedative, anxiolytic, and dizziness-inducing effects . Although it is no longer widely used in developed nations due to the availability of safer alternatives, it remains an important compound in the study of muscle relaxants .
Mechanism of Action
Target of Action
Chlorphenesin carbamate is a centrally acting muscle relaxant . It primarily targets the central nervous system (CNS) rather than directly acting on skeletal muscle .
Mode of Action
This action on the CNS results in muscle relaxation .
Biochemical Pathways
Its action in the cns suggests it may influence pathways related to nerve signal transmission and pain perception .
Pharmacokinetics
This compound is rapidly and completely absorbed . It is metabolized in the liver, with 85% of a dose excreted within 24 hours as the glucuronide metabolite . The half-life of this compound is between 2.3 to 5 hours .
Result of Action
The primary result of this compound’s action is muscle relaxation, which helps to alleviate muscle pain and spasms . Other central effects include sedation, anxiolysis, and dizziness .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors It’s important to note that like all medications, the effects of this compound can vary among individuals due to factors such as age, health status, and other medications being taken.
Biochemical Analysis
Biochemical Properties
Chlorphenesin carbamate plays a role in biochemical reactions primarily through its interaction with the central nervous system. It is known to interact with spinal neurons, causing hyperpolarization and depression of spontaneous activities in primary afferent terminals and motoneurons . This interaction is crucial for its muscle relaxant properties. Additionally, this compound has been shown to have antinociceptive effects, which are likely mediated through its action on spinal neurons .
Cellular Effects
This compound affects various types of cells and cellular processes. It acts on the central nervous system rather than directly on skeletal muscle . This compound blocks nerve impulses or pain sensations that are sent to the brain, leading to muscle relaxation . The cellular effects include sedation, anxiolysis, and dizziness, which are central effects of this compound . These effects are indicative of its influence on cell signaling pathways and gene expression related to neurotransmission and muscle contraction.
Molecular Mechanism
The molecular mechanism of this compound involves its action on the central nervous system. It is known to cause hyperpolarization of spinal neurons, which leads to the depression of spontaneous activities in primary afferent terminals and motoneurons . This hyperpolarization is likely due to the binding interactions of this compound with specific receptors or ion channels on the neurons. The exact molecular targets and pathways are not well-defined, but its effects are measured mainly by subjective responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. It has been observed to cause marked hyperpolarizations and depress spontaneous activities in spinal neurons . The stability and degradation of this compound in laboratory settings are crucial for its long-term effects on cellular function. Studies have shown that it remains effective in depressing neuronal activities over time, indicating its stability in vitro .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At therapeutic doses, it effectively relaxes muscles and reduces pain sensations . At higher doses, it can cause adverse effects such as sedation, dizziness, and potential toxicity . The threshold effects observed in animal studies indicate that careful dosage management is essential to avoid toxic effects while achieving the desired muscle relaxant properties.
Metabolic Pathways
This compound is metabolized primarily in the liver. It undergoes hepatic metabolism, and a significant portion of the dose is excreted as glucuronide metabolites . The metabolic pathways involve the interaction of this compound with liver enzymes, which facilitate its breakdown and excretion. This metabolism is crucial for its clearance from the body and the regulation of its pharmacological effects.
Transport and Distribution
This compound is rapidly and completely absorbed when administered . It is distributed within the central nervous system, where it exerts its muscle relaxant effects. . The distribution within cells and tissues is facilitated by its interaction with specific transporters or binding proteins.
Subcellular Localization
The subcellular localization of this compound is primarily within the central nervous system. It targets spinal neurons, where it causes hyperpolarization and depresses neuronal activities . The exact subcellular compartments or organelles involved in its localization are not well-defined, but its effects on neuronal function suggest that it may interact with ion channels or receptors on the neuronal membrane.
Preparation Methods
Synthetic Routes and Reaction Conditions
Heating Chlorphenesin: The preparation involves heating chlorphenesin and reacting it with diethyl carbonate under the action of a less ester exchange catalyst.
Addition of Solvents: After the initial reaction, tertiary butanol and dimethyl formamide are added as mixed solvents.
Reaction with Ammonia Water: The mixture is then reacted with ammonia water to prepare the target compound.
Industrial Production Methods
Use of Ammonium Reagent and Alkali: Another method involves mixing a compound with ammonium reagent and alkali in an organic solvent in the presence of water at temperatures between 0-40°C.
Avoiding Strong Ammonia Water: This method avoids the use of strong pungent ammonia water, improving production safety and environmental protection.
Chemical Reactions Analysis
Types of Reactions
Oxidation and Reduction:
Substitution: It can also participate in substitution reactions, particularly involving the carbamate group.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents may include hydrogen peroxide and potassium permanganate.
Reducing Agents: Reducing agents such as sodium borohydride may be used.
Major Products
Oxidation Products: Oxidation may lead to the formation of chlorinated phenols and other derivatives.
Reduction Products: Reduction may yield simpler alcohols and amines.
Scientific Research Applications
Chemistry
Muscle Relaxant Studies: Chlorphenesin carbamate is used in studies related to muscle relaxants and their effects on the central nervous system.
Biology
Neuropharmacology: It is used to study the effects of muscle relaxants on spinal neurons and other neural pathways.
Medicine
Pain Management: Historically, it has been used to manage muscle pain and spasms.
Industry
Comparison with Similar Compounds
Similar Compounds
Methocarbamol: Another centrally acting muscle relaxant with similar uses but different pharmacokinetic properties.
Mephenesin Carbamate: A related compound with a shorter duration of effect compared to chlorphenesin carbamate.
Uniqueness
Longer Duration of Effect: This compound has a longer duration of effect compared to mephenesin carbamate.
Larger Volume of Distribution: It is distributed throughout a significantly larger relative volume compared to methocarbamol.
Properties
IUPAC Name |
[3-(4-chlorophenoxy)-2-hydroxypropyl] carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNO4/c11-7-1-3-9(4-2-7)15-5-8(13)6-16-10(12)14/h1-4,8,13H,5-6H2,(H2,12,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKPLBLUECSEIFO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OCC(COC(=O)N)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5022803 | |
Record name | Chlorphenesin carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5022803 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
READILY SOL IN 95% ETHANOL, ACETONE, ETHYL ACETATE; FAIRLY READILY SOL IN DIOXANE; ALMOST INSOL IN COLD WATER, BENZENE, CYCLOHEXANE, SLIGHTLY SOL IN CHLOROFORM, FREELY SOL IN ALCOHOL | |
Record name | CHLORPHENESIN CARBAMATE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3031 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Mechanism of Action |
MUSCLE RELAXANTS CAUSE SKELETAL MUSCULAR RELAXATION, WITHOUT LOSS OF CONSCIOUSNESS, AS RESULT OF SELECTIVE ACTION UPON CNS. ... PROMINENT EFFECT OF MUSCLE RELAXANTS IS TO DEPRESS SPINAL POLYSYNAPTIC REFLEXES PREFERENTIALLY OVER MONOSYNAPTIC REFLEXES. ... MECHANISM OF ACTION...REMAIN TO BE ELUCIDATED. /MUSCLE RELAXANTS/ | |
Record name | CHLORPHENESIN CARBAMATE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3031 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
CRYSTALS FROM BENZENE + TOLUENE, WHITE TO OFF-WHITE POWDER | |
CAS No. |
886-74-8, 126632-50-6 | |
Record name | Chlorphenesin carbamate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=886-74-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Chlorphenesin carbamate [USAN:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000886748 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Chlorphenesin carbamate, (-)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0126632506 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Chlorphenesin carbamate | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB14656 | |
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Record name | CHLORPHENESIN CARBAMATE | |
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Record name | Chlorphenesin carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5022803 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(4-chlorophenoxy)-2-hydroxypropyl carbamate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.777 | |
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Record name | CHLORPHENESIN CARBAMATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/57U5YI11WP | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Record name | CHLORPHENESIN CARBAMATE, (-)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HQC4WI89YG | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | CHLORPHENESIN CARBAMATE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3031 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
89-91 °C | |
Record name | CHLORPHENESIN CARBAMATE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3031 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of Chlorphenesin Carbamate?
A1: this compound is a centrally acting skeletal muscle relaxant. While its precise mechanism of action remains unclear, research suggests it primarily depresses internuncial spinal neurons, thereby reducing multisynaptic spinal reflexes [, , , ]. This, in turn, leads to a reduction in muscle spasm and potentially contributes to its analgesic effects.
Q2: Does this compound directly affect the neuromuscular junction?
A2: At therapeutically relevant doses, this compound does not appear to significantly affect the neuromuscular junction. Studies show that high doses are needed to influence muscle fiber single twitch or refractory period []. This suggests its muscle relaxant effects are primarily mediated centrally rather than peripherally.
Q3: How does the action of this compound differ from Mephenesin?
A3: While both this compound and Mephenesin are centrally acting muscle relaxants, their actions differ in duration and specific effects. This compound exhibits a longer duration of action compared to Mephenesin [, ]. Additionally, Mephenesin has been shown to suppress dorsal root reflexes and primary afferent terminal excitability, whereas this compound does not seem to affect these parameters [].
Q4: What is the molecular formula and weight of this compound?
A4: The molecular formula for this compound is C10H12ClNO4. Its molecular weight is 245.66 g/mol.
Q5: How does this compound's stability vary under different conditions?
A5: Studies suggest that this compound exhibits stability at high temperatures but is susceptible to degradation in humid environments []. This highlights the need for appropriate packaging, such as moisture-resistant aluminum plastic bags, to maintain drug stability during storage.
Q6: Are there different formulations of this compound available?
A6: Beyond conventional tablets, research has explored the development of sustained-release formulations of this compound, such as sustained-release granules []. These alternative formulations aim to provide prolonged drug release and potentially improve patient compliance by reducing dosing frequency.
Q7: How is this compound absorbed and metabolized in the body?
A7: Following oral administration, this compound is rapidly absorbed from the gastrointestinal tract []. It undergoes extensive metabolism, primarily in the liver, with glucuronidation being the major metabolic pathway in both rats and humans [, ].
Q8: What is the primary route of elimination for this compound?
A8: The majority of an orally administered dose of this compound is excreted in the urine, primarily as the glucuronide conjugate [, ]. This suggests that renal function is an important factor in the elimination of this compound and its metabolites from the body.
Q9: Does enterohepatic circulation play a role in the pharmacokinetics of this compound?
A9: Yes, research indicates that enterohepatic circulation influences the metabolism of this compound [, ]. Further investigation into the metabolic fate of biliary this compound glucuronide is crucial to fully understanding the impact of enterohepatic circulation on its pharmacokinetic profile.
Q10: Does tolerance develop with repeated administration of this compound?
A10: Studies in animals have shown that tolerance to this compound can develop with repeated administration [, ]. This tolerance appears to be primarily due to the induction of drug-metabolizing enzymes in the liver, leading to increased clearance of the drug.
Q11: Has this compound been investigated in the context of neuropathic pain?
A11: Yes, research suggests that this compound might possess antinociceptive properties, particularly in models of inflammatory pain like adjuvant-induced arthritis in rats []. The drug was shown to depress the activity of nociceptive neurons in the thalamus, which relays pain signals to the brain. Further research is needed to explore its potential in managing neuropathic pain.
Q12: What analytical techniques are commonly employed for the quantification of this compound?
A12: Several analytical methods have been developed for the analysis of this compound. Gas chromatography (GC) [] and high-performance liquid chromatography (HPLC) [, ] are widely used techniques, often coupled with mass spectrometry (MS) for enhanced sensitivity and selectivity. These methods allow for accurate quantification of the drug in various matrices, including serum, tablets, and urine.
Q13: Can this compound be distinguished from other sources of 4-Chlorophenoxyacetic acid (4-CPA) in urine analysis?
A13: While 4-CPA is a common metabolite of this compound, it can also originate from other sources like meclofenoxate []. Distinguishing between these sources necessitates analyzing additional specific urinary metabolites of this compound, such as chlorphenesin glucuronide, chlorphenesin sulfate, and 3-(4-chlorophenoxy)-2-hydroxypropanoic acid [].
Q14: Are there specific qualitative tests available for the identification of this compound?
A14: Yes, qualitative tests have been developed to confirm the identity of this compound. These tests often involve specific chemical reactions that generate characteristic color changes or precipitates, allowing for a rapid and presumptive identification of the drug [].
Q15: Has this compound been assessed for its potential to induce physical dependence?
A15: Studies in beagle dogs have shown that this compound, unlike phenobarbital, does not induce signs of tolerance or physical dependence even after prolonged administration []. This suggests a relatively low risk of dependence liability associated with this compound compared to certain other centrally acting drugs.
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